molecular formula C19H22ClN3O2 B11337174 2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11337174
M. Wt: 359.8 g/mol
InChI Key: UQBPEBVKXDAFJE-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of chlorophenoxy, pyridinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a pyridinyl group. The final step involves the formation of the ethanone linkage under controlled conditions, often using a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridinyl groups are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-CHLOROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22ClN3O2/c20-17-6-1-2-7-18(17)25-15-19(24)23-13-11-22(12-14-23)10-8-16-5-3-4-9-21-16/h1-7,9H,8,10-15H2

InChI Key

UQBPEBVKXDAFJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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